molecular formula C13H17N3O2 B11792803 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole

5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole

Cat. No.: B11792803
M. Wt: 247.29 g/mol
InChI Key: PSRPLKNAWIAQKG-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with ethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole
  • 4-[3-(4-Ethoxy-3-methoxyphenyl)acryloyl]morpholine

Uniqueness

5-(4-Ethoxy-3-methoxyphenyl)-3-ethyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1H-1,2,4-triazole

InChI

InChI=1S/C13H17N3O2/c1-4-12-14-13(16-15-12)9-6-7-10(18-5-2)11(8-9)17-3/h6-8H,4-5H2,1-3H3,(H,14,15,16)

InChI Key

PSRPLKNAWIAQKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C2=CC(=C(C=C2)OCC)OC

Origin of Product

United States

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